molecular formula C9H12IN2NaO9P B12060591 CID 16219533

CID 16219533

Cat. No.: B12060591
M. Wt: 473.07 g/mol
InChI Key: MPQNAFHSIXBMRA-UHFFFAOYSA-N
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Description

Compound “CID 16219533” is known as 5-Iodouridine 5′-monophosphate sodium salt. It is a nucleotide analog where the uridine base is iodinated at the 5-position. This compound is primarily used in biochemical research and has applications in the study of nucleic acid interactions and enzymatic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodouridine 5′-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective iodination at the 5-position of the uracil ring. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the removal of impurities.

Types of Reactions:

    Oxidation: 5-Iodouridine 5′-monophosphate sodium salt can undergo oxidation reactions, particularly at the iodinated position.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as thiols or amines.

    Hydrolysis: Acidic or basic solutions.

Major Products:

    Oxidation: Products may include iodinated uracil derivatives.

    Substitution: Various substituted uridine monophosphate derivatives.

    Hydrolysis: Free uridine and inorganic phosphate.

Scientific Research Applications

5-Iodouridine 5′-monophosphate sodium salt is widely used in scientific research, particularly in the fields of:

    Chemistry: As a probe to study nucleic acid interactions and modifications.

    Biology: In the investigation of RNA and DNA synthesis and function.

    Industry: Used in the synthesis of modified nucleotides for various biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, where the iodine atom can influence the structure and function of the nucleic acid. This can affect enzymatic processes such as polymerase activity and nucleic acid binding. The molecular targets include various enzymes involved in nucleic acid metabolism, and the pathways affected are those related to nucleic acid synthesis and repair.

Comparison with Similar Compounds

  • 5-Bromouridine 5′-monophosphate sodium salt
  • 5-Fluorouridine 5′-monophosphate sodium salt
  • 5-Chlorouridine 5′-monophosphate sodium salt

Comparison: 5-Iodouridine 5′-monophosphate sodium salt is unique due to the presence of the iodine atom, which has a larger atomic radius and different electronic properties compared to bromine, fluorine, and chlorine. This can result in different reactivity and interactions with nucleic acids and enzymes, making it a valuable tool for specific biochemical studies.

Biological Activity

Overview of CID 16219533

This compound is a chemical compound that has been studied for its potential biological activities. While specific studies may vary, compounds within this CID range often belong to classes that exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound can be understood through its interaction with specific biological targets. Many compounds in this class may act by:

  • Inhibiting Enzymatic Activity : Compounds often target enzymes involved in metabolic pathways, reducing their activity and altering cellular responses.
  • Modulating Receptor Activity : Interaction with receptors can lead to changes in signaling pathways, affecting cell proliferation, apoptosis, or immune responses.
  • Inducing Oxidative Stress : Some compounds may increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.

Pharmacological Profiles

Research typically categorizes the biological effects of such compounds into several pharmacological profiles:

Activity Type Description Example Findings
Anticancer Inhibition of tumor growth and metastasisStudies show reduced cell viability in cancer lines.
Anti-inflammatory Reduction of inflammatory markers and cytokinesDecreased levels of TNF-alpha and IL-6.
Antimicrobial Activity against bacterial or fungal pathogensExhibited significant inhibition zones in agar diffusion tests.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The compound was shown to activate caspases 3 and 9, leading to programmed cell death.
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema in rats, suggesting its potential as an anti-inflammatory agent. Cytokine assays indicated a reduction in pro-inflammatory cytokines.
  • Antimicrobial Properties : A series of experiments tested this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Key findings include:

  • Structural Modifications : Alterations in functional groups have been linked to enhanced potency against specific cancer cell lines.
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents showed improved efficacy, suggesting potential for combination therapies.

Properties

Molecular Formula

C9H12IN2NaO9P

Molecular Weight

473.07 g/mol

InChI

InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);

InChI Key

MPQNAFHSIXBMRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)I.[Na]

Origin of Product

United States

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